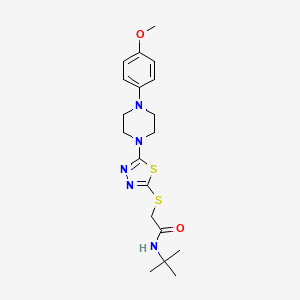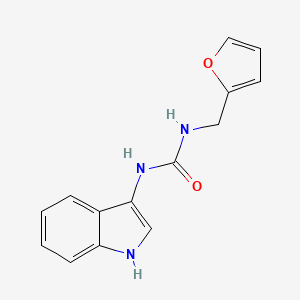
1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Bioactivity
1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea has been synthesized and found to be effective against various pathogens such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus, making it a candidate for medicinal purposes and drug development (Donlawson et al., 2020).
Chemical Synthesis Techniques
The compound has been synthesized using biomass-based furfural, demonstrating an environmentally friendly approach. This method offers improved yields and definite structural affirmation, making it a valuable technique in chemical synthesis (Orie et al., 2018).
Antimicrobial Properties
In another study, 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea exhibited bioactivity against selected microorganisms, which suggests its potential in developing novel drugs with antimicrobial properties (Don-lawson et al., 2020).
Pharmaceutical Applications
The compound's derivatives, synthesized through different chemical processes, have shown promise in pharmaceutical applications due to their bioactive properties. These derivatives have potential outlets in the pharmaceutical and chemical industries, indicating the versatility of 1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea in drug development (Orie et al., 2019).
Potential as a Sensor Material
Furthermore, furan derivatives have been studied for their photophysical properties, showing potential as "naked-eye sensors" for metal ion detection, particularly aluminum(III) ions. This application demonstrates the compound's potential in fields beyond pharmaceuticals, like material science and sensor technology (Kumar et al., 2015).
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(16-8-10-4-3-7-19-10)17-13-9-15-12-6-2-1-5-11(12)13/h1-7,9,15H,8H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGNFVHJJGHYOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(4-Fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2371836.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371841.png)
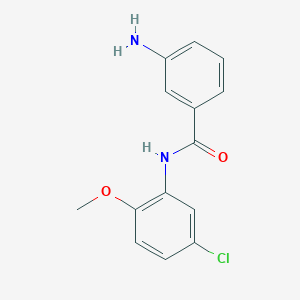


![Benzenesulfonamide,3-[(6,7-dimethoxy-4-quinazolinyl)amino]-4-(dimethylamino)-N-methyl-, hydrochloride (1:2)](/img/structure/B2371848.png)
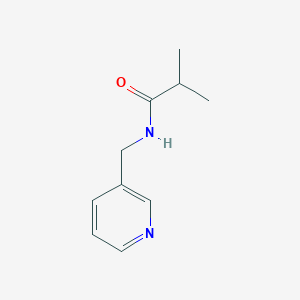
![N-(3-methylbutyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2371850.png)
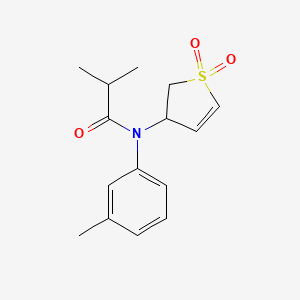
![3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2371852.png)
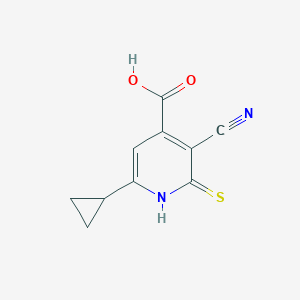
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2371856.png)
